Cas no 1804005-74-0 (4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide)

4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide is a fluorinated pyridine derivative with a sulfonamide functional group, offering unique reactivity and structural features. The presence of both trifluoromethoxy and trifluoromethyl substituents enhances its electron-withdrawing properties, making it valuable in medicinal chemistry and agrochemical applications. The aminomethyl group provides a versatile handle for further functionalization, enabling the synthesis of targeted compounds. Its sulfonamide moiety contributes to potential biological activity, particularly in enzyme inhibition. This compound’s distinct trifluoromethylated pyridine core ensures high stability and metabolic resistance, making it a promising intermediate for drug discovery and specialty chemical development.
4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide structure
1804005-74-0 structure
Product name:4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide
CAS No:1804005-74-0
MF:C8H7F6N3O3S
MW:339.214901208878
CID:4843490

4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide
    • Inchi: 1S/C8H7F6N3O3S/c9-7(10,11)5-3(2-15)1-4(21(16,18)19)17-6(5)20-8(12,13)14/h1H,2,15H2,(H2,16,18,19)
    • InChI Key: QUTPIESQTHBKJQ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(CN)C(C(F)(F)F)=C(N=1)OC(F)(F)F)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 459
  • Topological Polar Surface Area: 117
  • XLogP3: 1

4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029081841-1g
4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide
1804005-74-0 97%
1g
$1,534.70 2022-04-02

Additional information on 4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide

Chemical Profile of 4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide (CAS No. 1804005-74-0)

4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide is a sophisticated heterocyclic compound featuring a pyridine core substituted with multiple functional groups, including an aminomethyl group, trifluoromethoxy and trifluoromethyl substituents, and a sulfonamide moiety. This compound has garnered significant attention in the pharmaceutical and chemical research communities due to its structural complexity and potential biological activities. The presence of fluorinated groups enhances its metabolic stability and binding affinity, making it a valuable candidate for drug discovery programs.

The CAS No. 1804005-74-0 uniquely identifies this chemical entity, facilitating its tracking in scientific literature and industrial applications. The molecular structure of this compound consists of a pyridine ring system with electron-withdrawing and electron-donating groups strategically positioned to modulate its reactivity and interaction with biological targets. The sulfonamide group, in particular, is known for its role as a pharmacophore in numerous therapeutic agents, contributing to both solubility and bioavailability.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the development of novel pharmaceuticals. The trifluoromethoxy and trifluoromethyl groups in this compound impart unique electronic properties that can influence enzyme inhibition and receptor binding. For instance, studies have demonstrated that fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has spurred interest in exploring derivatives of 4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide for potential applications in oncology, inflammation, and infectious diseases.

In the realm of drug discovery, the aminomethyl group serves as a versatile handle for further functionalization, enabling the synthesis of libraries of analogs with tailored properties. This reactivity has been exploited in fragment-based drug design approaches, where small molecular fragments are linked together to form lead compounds. The sulfonamide functionality also allows for hydrogen bonding interactions with biological targets, which is critical for achieving high affinity binding. These characteristics make this compound a promising scaffold for developing next-generation therapeutics.

Current research efforts are focused on leveraging computational methods to predict the biological activity of this compound. Molecular docking studies have been conducted to assess its potential interactions with enzymes such as kinases and proteases, which are key targets in many diseases. The computational models suggest that the fluorinated substituents may enhance binding affinity by stabilizing transition states or by inducing conformational changes in the target proteins. These insights are being used to guide synthetic efforts aimed at optimizing potency and selectivity.

Experimental validation of these computational predictions has involved both in vitro and in vivo assays. In vitro studies have revealed that derivatives of 4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide exhibit inhibitory activity against certain enzymes at submicromolar concentrations. Additionally, cell-based assays have shown promising results in terms of cytotoxicity and anti-proliferative effects, indicating potential therapeutic utility. These preliminary findings warrant further investigation into the mechanisms of action and potential side effects associated with this class of compounds.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the sulfonamide group, protection-deprotection strategies to handle reactive functional groups, and fluorination techniques to incorporate the trifluoromethyl and trifluoromethoxy moieties. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for industrial applications.

The impact of fluorine atoms on the electronic properties of organic molecules is well-documented, and their use has become ubiquitous in modern drug design. The fluoro-substituted pyridines in this compound contribute to its unique chemical behavior by influencing charge distribution, lipophilicity, and metabolic stability. These properties are critical for determining how a drug behaves within the body, including its absorption, distribution, metabolism, excretion (ADME), and overall efficacy.

As interest in precision medicine grows, compounds like 4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide are being explored for their potential use in targeted therapies. By modulating specific biological pathways or interacting with unique protein targets, these molecules could offer personalized treatment options for patients with particular genetic or molecular profiles. Ongoing clinical trials aim to validate these hypotheses by evaluating the safety and efficacy of novel drugs derived from similar scaffolds.

The chemical diversity introduced by functional groups such as the aminomethyl, trifluoromethoxy, trifluoromethyl, and sulfonamide moieties allows for extensive structural modifications without compromising core pharmacological activity. This flexibility is advantageous when designing molecules that must navigate complex biological systems while avoiding off-target effects. Researchers are employing high-throughput screening (HTS) techniques combined with structure-activity relationship (SAR) studies to rapidly identify promising candidates from large compound libraries.

In conclusion,4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide represents a structurally intriguing compound with significant potential for therapeutic applications. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts targeting various diseases. With continued advancements in synthetic chemistry and computational biology,CAS No 1804005-74-0 will likely play a pivotal role in the development of innovative pharmaceuticals designed to meet unmet medical needs.

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